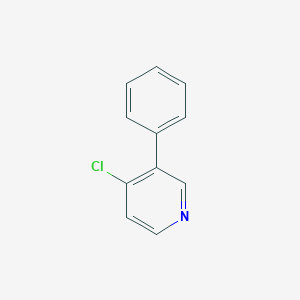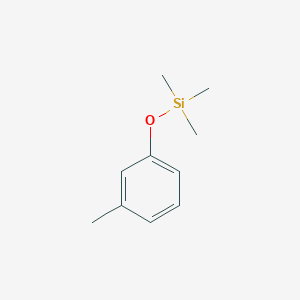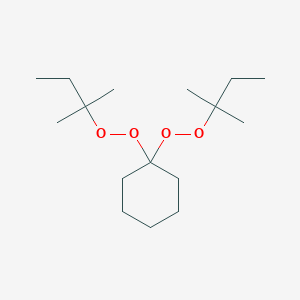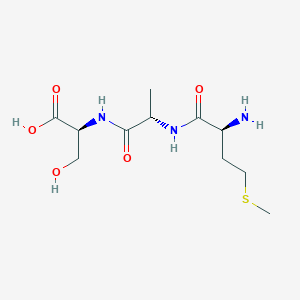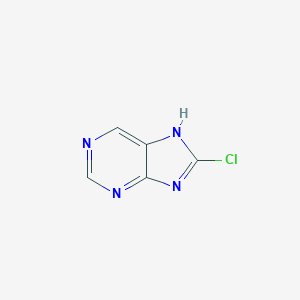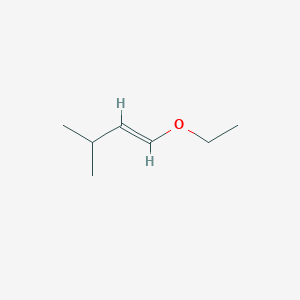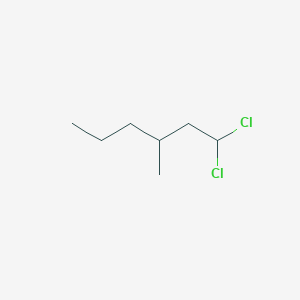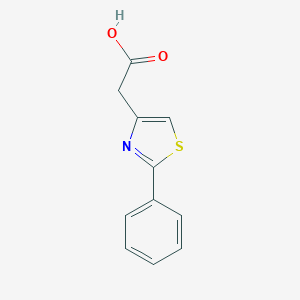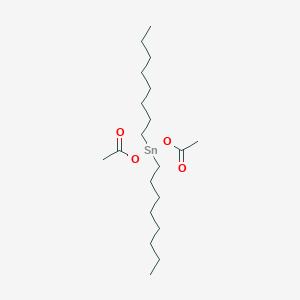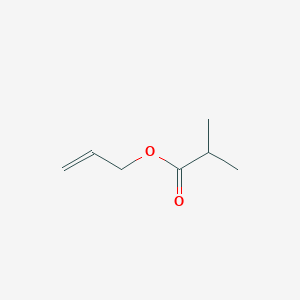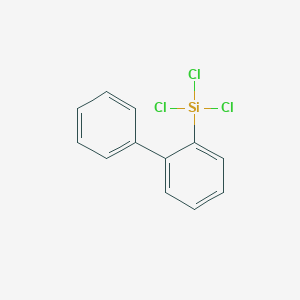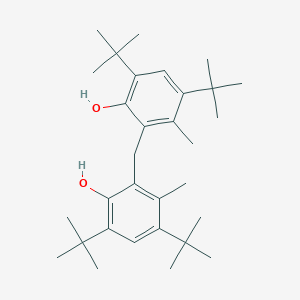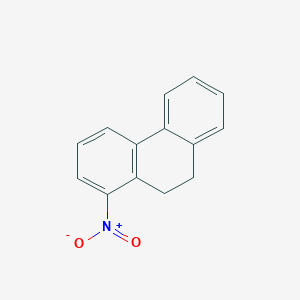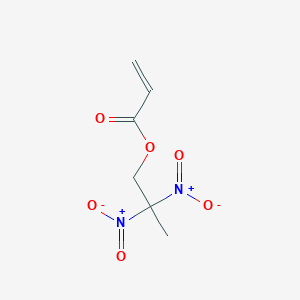
2,2-Dinitropropyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dinitropropyl acrylate (DNPA) is a chemical compound that belongs to the family of nitroalkenes. DNPA is a yellowish liquid that is highly reactive and explosive. It is widely used in scientific research for its unique chemical properties and applications.
Mécanisme D'action
The mechanism of action of 2,2-Dinitropropyl acrylate is based on its ability to undergo Michael addition reactions with nucleophiles, such as thiols and amines. This reaction results in the formation of covalent adducts, which can modify the function of proteins and other biomolecules. 2,2-Dinitropropyl acrylate has been shown to react specifically with cysteine residues in proteins, leading to the inhibition of enzymatic activity and the modulation of protein-protein interactions.
Effets Biochimiques Et Physiologiques
2,2-Dinitropropyl acrylate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2,2-Dinitropropyl acrylate can inhibit the activity of several enzymes, such as acetylcholinesterase and carbonic anhydrase. 2,2-Dinitropropyl acrylate has also been shown to induce oxidative stress and DNA damage in cells. In vivo studies have demonstrated that 2,2-Dinitropropyl acrylate can cause neurotoxicity and hepatotoxicity in animals.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-Dinitropropyl acrylate has several advantages for lab experiments. It is a highly reactive compound that can be used to modify proteins and other biomolecules with high specificity. 2,2-Dinitropropyl acrylate is also a versatile compound that can be used in a variety of fields, such as organic synthesis and materials science. However, 2,2-Dinitropropyl acrylate also has several limitations for lab experiments. It is a highly explosive compound that requires special handling and safety precautions. 2,2-Dinitropropyl acrylate can also be toxic to cells and animals, which limits its use in certain applications.
Orientations Futures
There are several future directions for the research and development of 2,2-Dinitropropyl acrylate. One direction is the optimization of the synthesis method to improve the yield and purity of 2,2-Dinitropropyl acrylate. Another direction is the development of new applications for 2,2-Dinitropropyl acrylate in fields such as drug discovery and materials science. 2,2-Dinitropropyl acrylate can also be used as a tool for the investigation of protein function and structure. Finally, there is a need for further research into the toxicological effects of 2,2-Dinitropropyl acrylate and its potential use as a therapeutic agent.
Conclusion:
In conclusion, 2,2-Dinitropropyl acrylate is a versatile compound that has a wide range of applications in scientific research. Its unique chemical properties and reactivity make it a valuable tool for the modification of proteins and other biomolecules. However, its explosive and toxic nature requires special handling and safety precautions. Further research is needed to optimize the synthesis method, develop new applications, and investigate the toxicological effects of 2,2-Dinitropropyl acrylate.
Méthodes De Synthèse
2,2-Dinitropropyl acrylate can be synthesized by the reaction of acryloyl chloride with 2,2-dinitropropane in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes elimination to form 2,2-Dinitropropyl acrylate. The yield of 2,2-Dinitropropyl acrylate can be improved by optimizing the reaction conditions, such as the choice of base, solvent, and temperature.
Applications De Recherche Scientifique
2,2-Dinitropropyl acrylate has been widely used in scientific research for its unique chemical properties and applications. It is a versatile compound that can be used in a variety of fields, such as organic synthesis, materials science, and biomedical research. 2,2-Dinitropropyl acrylate is commonly used as a building block for the synthesis of other compounds, such as nitroalkenes and nitroalkanes. It can also be used as a crosslinking agent for the preparation of polymers and coatings. In biomedical research, 2,2-Dinitropropyl acrylate has been used as a tool for the investigation of protein function and structure.
Propriétés
Numéro CAS |
17977-09-2 |
|---|---|
Nom du produit |
2,2-Dinitropropyl acrylate |
Formule moléculaire |
C6H8N2O6 |
Poids moléculaire |
204.14 g/mol |
Nom IUPAC |
2,2-dinitropropyl prop-2-enoate |
InChI |
InChI=1S/C6H8N2O6/c1-3-5(9)14-4-6(2,7(10)11)8(12)13/h3H,1,4H2,2H3 |
Clé InChI |
BGPPMVLBKMPVQR-UHFFFAOYSA-N |
SMILES |
CC(COC(=O)C=C)([N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CC(COC(=O)C=C)([N+](=O)[O-])[N+](=O)[O-] |
Autres numéros CAS |
17977-09-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




